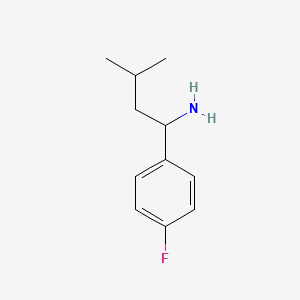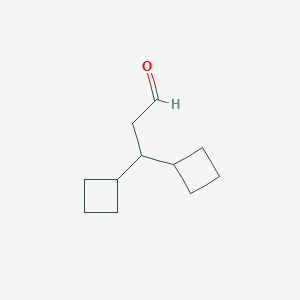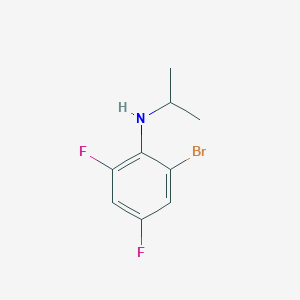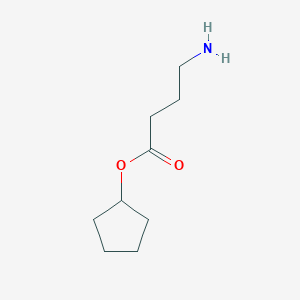
N-ethyl-2,4-dimethyl-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2,4-dimethyl-5-nitroaniline is an organic compound with the molecular formula C10H14N2O2 It is a derivative of aniline, characterized by the presence of ethyl, methyl, and nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4-dimethyl-5-nitroaniline typically involves the nitration of 2,4-dimethylaniline followed by ethylation. The nitration process introduces a nitro group into the aromatic ring, while the ethylation step adds an ethyl group to the nitrogen atom. The reaction conditions for these steps often include the use of concentrated nitric acid and sulfuric acid for nitration, and ethyl iodide or ethyl bromide in the presence of a base for ethylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,4-dimethyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
N-ethyl-2,4-dimethyl-5-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2,4-dimethyl-5-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.
4,5-dimethyl-2-nitroaniline: Similar structure but without the ethyl group.
2,4-dimethyl-5-nitroaniline: Similar structure but without the ethyl group.
Uniqueness
N-ethyl-2,4-dimethyl-5-nitroaniline is unique due to the presence of both ethyl and nitro groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-ethyl-2,4-dimethyl-5-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-4-11-9-6-10(12(13)14)8(3)5-7(9)2/h5-6,11H,4H2,1-3H3 |
InChI Key |
CUDCWQKUIKGIEB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Methylamino)ethyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B13260496.png)

![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile](/img/structure/B13260501.png)




![1-Azaspiro[5.5]undecan-4-one, 1-methyl-](/img/structure/B13260537.png)

amine](/img/structure/B13260551.png)

![2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B13260555.png)

![(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13260567.png)
